
2-Chloro-4-trifluoroacetylpyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Chloro-4-trifluoroacetylpyridine (CTFP) is a valuable synthetic organic compound with a wide range of applications in scientific research. It is a highly versatile compound with numerous potential applications, from drug development to industrial production. CTFP is a colorless, crystalline solid with a molecular weight of 191.50 g/mol and a melting point of 166-168 °C. It is soluble in most organic solvents and is relatively stable in water.
科学研究应用
2-Chloro-4-trifluoroacetylpyridine has a wide range of applications in scientific research. It has been used as a reagent in the synthesis of a variety of compounds, including chiral amines and heterocyclic compounds. It has also been used in the synthesis of novel drugs and pharmaceuticals, as well as in the synthesis of polymers and other materials for industrial use.
In addition, this compound has been used in the synthesis of a variety of biologically active compounds, such as anti-inflammatory agents, antifungal agents, and antiviral agents. It has also been used in the synthesis of compounds with potential applications in the treatment of cancer, Alzheimer’s disease, and other diseases.
作用机制
The mechanism of action of 2-Chloro-4-trifluoroacetylpyridine is not fully understood. However, it is believed to act as a catalyst in the reaction of certain compounds, such as amines and heterocyclic compounds. It is also believed to be involved in the formation of new bonds between molecules, which can lead to the formation of new compounds.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not well understood. However, it has been shown to have some effects on the activity of enzymes, such as cytochrome P450 enzymes. It has also been shown to have some effects on the expression of certain genes, such as those involved in inflammation and the immune response.
实验室实验的优点和局限性
2-Chloro-4-trifluoroacetylpyridine has several advantages for use in laboratory experiments. It is a relatively stable compound and is soluble in most organic solvents. It is also relatively easy to synthesize and can be stored at room temperature.
However, there are some limitations to using this compound in laboratory experiments. It is a relatively toxic compound and should be handled with caution. It is also relatively expensive and can be difficult to obtain in large quantities.
未来方向
There are several potential future directions for research involving 2-Chloro-4-trifluoroacetylpyridine. One potential area of research is the development of new methods for the synthesis of this compound or related compounds. Additionally, research could be conducted to further understand the biochemical and physiological effects of this compound and to develop new applications for this compound in the synthesis of drugs and other compounds. Finally, research could be conducted to develop new methods for the detection and quantification of this compound in biological samples.
合成方法
2-Chloro-4-trifluoroacetylpyridine is typically synthesized through a two-step process involving the reaction of 2-chloro-4-fluoroacetylpyridine with trifluoroacetic anhydride. The reaction is carried out in an inert atmosphere and takes place at room temperature. The product is then cooled and filtered to remove any impurities.
属性
IUPAC Name |
1-(2-chloropyridin-4-yl)-2,2,2-trifluoroethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3ClF3NO/c8-5-3-4(1-2-12-5)6(13)7(9,10)11/h1-3H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVWCXVVUJGNNKE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=C1C(=O)C(F)(F)F)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3ClF3NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.55 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


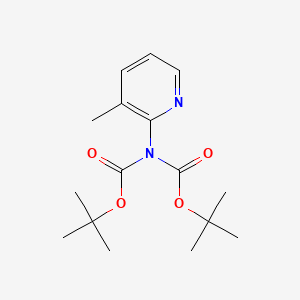

![tert-Butyl 2-{[4-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)phenoxy]methyl}piperidine-1-carboxylate](/img/structure/B6337815.png)
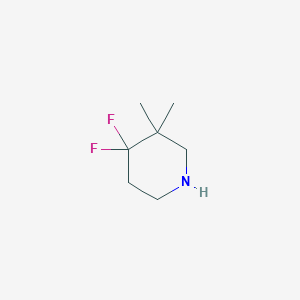
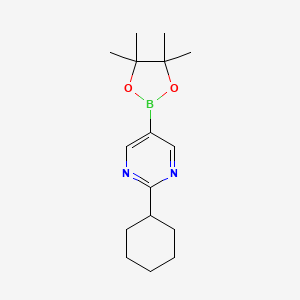
![2-[Pyridazin-3(2H)-one]pyridine-4-boronic acid pinacol ester](/img/structure/B6337845.png)
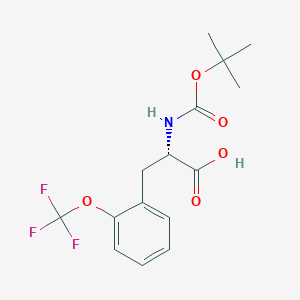


![3-Iodo-6-nitroimidazo[1,2-a]pyridine](/img/structure/B6337877.png)
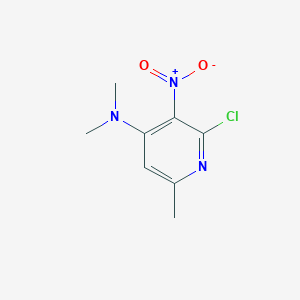

![Pyrazolo[1,5-a]pyridin-2-ylmethylamine hydrochloride, 95%](/img/structure/B6337908.png)